3-Amino-1-propanol
3-Amino-1-propanol
N-propanolamine is a colorless to pale yellow liquid with a fishy odor. Less dense than water. Melting point 12.4°C (54°F). Moderately toxic by ingestion.
Propanolamine belongs to the class of organic compounds known as 1, 3-aminoalcohols. These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C3 atom. Propanolamine exists as a liquid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Outside of the human body, propanolamine can be found in french plantain. This makes propanolamine a potential biomarker for the consumption of this food product.
3-aminopropan-1-ol is a member of the class of propanolamines that is propane with a hydroxy substituent at C-1 and an amino substituent at C-2, making it both a primary amine and a primary alcohol. It is a primary alcohol, a primary amine and a propanolamine.
Propanolamine belongs to the class of organic compounds known as 1, 3-aminoalcohols. These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C3 atom. Propanolamine exists as a liquid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Outside of the human body, propanolamine can be found in french plantain. This makes propanolamine a potential biomarker for the consumption of this food product.
3-aminopropan-1-ol is a member of the class of propanolamines that is propane with a hydroxy substituent at C-1 and an amino substituent at C-2, making it both a primary amine and a primary alcohol. It is a primary alcohol, a primary amine and a propanolamine.
Brand Name:
Vulcanchem
CAS No.:
156-87-6
VCID:
VC0044665
InChI:
InChI=1S/C3H9NO/c4-2-1-3-5/h5H,1-4H2
SMILES:
C(CN)CO
Molecular Formula:
C3H9NO
Molecular Weight:
75.11 g/mol
3-Amino-1-propanol
CAS No.: 156-87-6
Reference Standards
VCID: VC0044665
Molecular Formula: C3H9NO
Molecular Weight: 75.11 g/mol
CAS No. | 156-87-6 |
---|---|
Product Name | 3-Amino-1-propanol |
Molecular Formula | C3H9NO |
Molecular Weight | 75.11 g/mol |
IUPAC Name | 3-aminopropan-1-ol |
Standard InChI | InChI=1S/C3H9NO/c4-2-1-3-5/h5H,1-4H2 |
Standard InChIKey | WUGQZFFCHPXWKQ-UHFFFAOYSA-N |
SMILES | C(CN)CO |
Canonical SMILES | C(CN)CO |
Boiling Point | 369.5 °F at 760 mm Hg (USCG, 1999) 187.5 °C 187-188 °C @ 756 MM HG |
Colorform | COLORLESS LIQUID |
Density | 0.982 at 68 °F (USCG, 1999) 0.9824 @ 26 °C/4 °C |
Flash Point | 175 °F (USCG, 1999) 175 °F |
Melting Point | 52 °F (USCG, 1999) 11.0 °C 12.4 °C |
Physical Description | N-propanolamine is a colorless to pale yellow liquid with a fishy odor. Less dense than water. Melting point 12.4°C (54°F). Moderately toxic by ingestion. |
Description | N-propanolamine is a colorless to pale yellow liquid with a fishy odor. Less dense than water. Melting point 12.4°C (54°F). Moderately toxic by ingestion. Propanolamine belongs to the class of organic compounds known as 1, 3-aminoalcohols. These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C3 atom. Propanolamine exists as a liquid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Outside of the human body, propanolamine can be found in french plantain. This makes propanolamine a potential biomarker for the consumption of this food product. 3-aminopropan-1-ol is a member of the class of propanolamines that is propane with a hydroxy substituent at C-1 and an amino substituent at C-2, making it both a primary amine and a primary alcohol. It is a primary alcohol, a primary amine and a propanolamine. |
Solubility | SOL IN WATER, ALCOHOL & ETHER MISCIBLE WITH ACETONE & CHLOROFORM |
Synonyms | 1,3-Propanolamine; 1-Amino-3-hydroxypropane; 3-Propanolamine; β-Alaninol; 3-Hydroxy-1-propylamine; Propanolamine |
Vapor Pressure | 0.08 mmHg |
PubChem Compound | 9086 |
Last Modified | Nov 11 2021 |
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